molecular formula C13H13F3N4O B2992055 4-Amino-N-methyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-87-0

4-Amino-N-methyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2992055
CAS RN: 2101198-87-0
M. Wt: 298.269
InChI Key: GRCWEAYPXPTIIF-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-n-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-242 and has been studied extensively for its anti-inflammatory properties.

Mechanism of Action

TAK-242 selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4, preventing the recruitment of downstream signaling molecules. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to reduce inflammation in various animal models of inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. It has also been found to improve survival rates in animal models of sepsis.

Advantages and Limitations for Lab Experiments

TAK-242 has several advantages for lab experiments, including its selectivity for TLR4 signaling and its ability to reduce inflammation. However, TAK-242 has some limitations, including its potential off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on TAK-242. One area of interest is the development of TAK-242 as a potential therapeutic for inflammatory diseases in humans. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its potential off-target effects. Finally, TAK-242 could be studied in combination with other anti-inflammatory agents to determine its potential synergistic effects.

Synthesis Methods

The synthesis of TAK-242 involves the reaction of 4-amino-1,2,3-triazole with N-methyl-N-phenyl-2-(2,2,2-trifluoroethyl)acetamide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield TAK-242.

Scientific Research Applications

TAK-242 has been extensively studied for its potential applications in the treatment of various inflammatory diseases. It has been shown to selectively inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response to bacterial infections. TAK-242 has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

properties

IUPAC Name

4-amino-N-methyl-N-phenyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O/c1-19(9-5-3-2-4-6-9)12(21)11-10(17)7-20(18-11)8-13(14,15)16/h2-7H,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCWEAYPXPTIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN(C=C2N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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